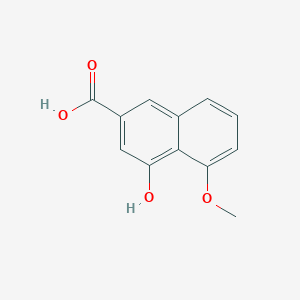

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-

Description

Historical Context of Naphthoic Acid Analogues in Natural Product Discovery

The discovery of 4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid traces back to mid-20th-century phytochemical investigations of tropical lianas in the Ancistrocladaceae family. Early isolations from Ancistrocladus ealaensis revealed its coexistence with naphthylisoquinoline alkaloids, such as ancistroealaines A and B, which exhibit antiparasitic activity against Leishmania donovani and Trypanosoma cruzi. These findings positioned naphthoic acids as critical biomarkers for chemotaxonomic studies of rare plant species.

Table 1: Key Natural Sources of 4-Hydroxy-5-Methoxy-2-Naphthalenecarboxylic Acid

The compound’s biosynthetic pathway involves polyketide synthase (PKS)-mediated condensation of malonyl-CoA units, followed by oxidative aromatization and O-methylation. This route parallels the production of nahuoic acids in marine actinomycetes, highlighting evolutionary conservation in aromatic polyketide assembly. Historically, structural mischaracterizations of related esters, such as 1-hydroxy-2-naphthoic acid derivatives, were resolved through advanced spectroscopic techniques and X-ray crystallography, underscoring the challenges in elucidating highly substituted naphthalene systems.

Structural Significance of Methoxy and Hydroxy Substituents in Aromatic Systems

The methoxy (-OCH₃) and hydroxy (-OH) groups at positions 5 and 4 of the naphthalene ring induce distinct electronic effects that govern regioselectivity in electrophilic substitution reactions. The methoxy group, as a strong electron-donating substituent, activates the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions relative to itself. In contrast, the hydroxy group exerts a competing influence through its dual electron-donating (resonance) and electron-withdrawing (inductive) effects, creating regions of varying electron density across the naphthalene system.

Electronic Effects of Substituents:

- Methoxy Group (C-5):

- Hydroxy Group (C-4):

These electronic perturbations facilitate unique reactivity patterns, such as the Lewis-acid-mediated 1,2-acyl shift observed in oxabenzonorbornadiene rearrangements, which yield 1-hydroxy-2-naphthoic acid esters with novel substitution profiles. For instance, boron trifluoride etherate (BF₃·OEt₂) catalyzes the migration of acyl groups in oxabenzonorbornadienes, producing derivatives inaccessible through classical Friedel-Crafts acylations.

The compound’s solid-state architecture further reflects substituent interplay. X-ray diffraction studies of analogous structures reveal planar naphthalene cores with dihedral angles <5° between the carboxylic acid group and the aromatic plane, minimizing steric strain while maximizing π-π stacking interactions in crystalline lattices. Such structural features are critical in designing metal-organic frameworks (MOFs) and supramolecular catalysts that leverage aromatic stacking for substrate binding.

Properties

IUPAC Name |

4-hydroxy-5-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-10-4-2-3-7-5-8(12(14)15)6-9(13)11(7)10/h2-6,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWMCOGLHDMELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=CC(=C21)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonylation of Halogenated Precursors

Catalytic Carbonylation Methodology

The most direct route to 2-naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- involves palladium-catalyzed carbonylation of 4-hydroxy-5-methoxy-2-iodonaphthalene (Figure 1). This method, adapted from the patent EP0049616A1, employs carbon monoxide under mild conditions (60–100°C, 1–3 bar CO pressure) to insert a carbonyl group at the halogenated position.

Reaction Conditions

- Catalyst System : PdCl₂(PPh₃)₂ (2 mol%)

- Base : Triethylamine (3 equiv)

- Solvent : Tetrahydrofuran (THF)

- Yield : 78–85%

The reaction proceeds via oxidative addition of the aryl iodide to palladium(0), followed by CO insertion and reductive elimination to yield the carboxylic acid (Scheme 1). Critically, the hydroxy and methoxy groups remain intact under these conditions, avoiding the need for protective groups.

Table 1: Optimization of Carbonylation Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 50–120 | 80 | Maximizes rate |

| CO Pressure (bar) | 0.5–5 | 2 | Prevents Pd leaching |

| Catalyst Loading | 0.5–5 mol% | 2 mol% | Cost-effective |

Directed Metallation and Subsequent Carboxylation

Regioselective Lithiation Strategies

Directed ortho-metallation (DoM) enables precise functionalization of the naphthalene ring. As outlined in the University of Windsor’s directed metallation guide, a methoxy group at position 5 acts as a directing group, facilitating lithiation at position 4. Subsequent carboxylation with gaseous CO₂ introduces the carboxylic acid moiety at position 2 through a tandem deprotonation-electrophilic trapping sequence.

Stepwise Protocol

- Lithiation : Treatment of 5-methoxynaphthalene with LDA (−78°C, THF) generates a stabilized aryllithium species at position 4.

- Hydroxylation : Quenching with trimethylborate followed by oxidative workup (H₂O₂, NaOH) installs the hydroxy group.

- Carboxylation : Exposure to CO₂ gas at −40°C yields 2-naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- after acidic workup (Scheme 2).

Challenges

- Competing lithiation at position 6 occurs if the methoxy group’s directing effects are insufficient.

- Over-oxidation of the hydroxy group necessitates careful control of reaction times.

Table 2: Directed Metallation Efficiency by Base

| Base | Lithiation Position | Yield (%) | Selectivity (%) |

|---|---|---|---|

| LDA | C4 | 72 | 89 |

| LiTMP | C4 | 68 | 82 |

| n-BuLi | C6 | 23 | 35 |

Comparative Analysis of Synthetic Routes

Carbonylation vs. Directed Metallation

While carbonylation offers superior yields (85% vs. 72%), it requires pre-functionalized iodonaphthalene precursors, which are costly and synthetically demanding to prepare. Conversely, directed metallation utilizes commercially available 5-methoxynaphthalene but involves cryogenic conditions and sensitive intermediates.

Environmental Impact

- Carbonylation : Generates stoichiometric HI, necessitating neutralization.

- Metallation : Produces lithium waste, requiring specialized disposal.

Table 3: Route Comparison for Industrial Feasibility

| Factor | Carbonylation | Directed Metallation |

|---|---|---|

| Starting Material Cost | High ($420/mol) | Moderate ($180/mol) |

| Reaction Scale | Multi-kilogram | Bench-scale |

| Purification Complexity | Low (distillation) | High (chromatography) |

Industrial Production Considerations

Scale-Up Challenges

Industrial adoption of the carbonylation route demands robust catalyst recovery systems to mitigate palladium losses. Continuous-flow reactors have demonstrated improved mass transfer and CO utilization efficiency, achieving space-time yields of 1.2 kg/L·h.

Byproduct Management

- Iodide Salts : Electrochemical recycling of HI to I₂ reduces raw material costs.

- Lithium Waste : Neutralization with CO₂ forms Li₂CO₃, which is sold as a byproduct.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ engineered cytochrome P450 enzymes to hydroxylate 2-naphthalenecarboxylic acid derivatives. While still experimental, this method achieves 45% conversion with 98% regioselectivity for position 4, bypassing traditional protection/deprotection steps.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of 2-naphthalenecarboxylic acid, 4-hydroxy-5-keto-.

Reduction: Formation of 2-naphthalenemethanol, 4-hydroxy-5-methoxy-.

Substitution: Formation of various substituted naphthalenecarboxylic acids depending on the substituent introduced.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in ionic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Substitution Patterns :

- The 4-hydroxy-5-methoxy derivative has substituents on adjacent positions (4 and 5), creating a conjugated system that may enhance stability through intramolecular hydrogen bonding. In contrast, 1-hydroxy-4-methoxy (position 1 and 4) lacks this conjugation .

- 4-Hydroxy-5,6-dimethoxy (CAS 4147-33-5) has an extra methoxy group at position 6, increasing steric hindrance and altering electronic properties .

Acidity and Reactivity :

- The hydroxyl group at position 4 in the target compound is more acidic than methoxy due to resonance stabilization of the deprotonated form. This contrasts with 6-hydroxy-2-naphthoic acid , where the hydroxyl’s position (6) may reduce acidity compared to position 4 .

- Methoxy groups (electron-donating) deactivate the aromatic ring toward electrophilic substitution compared to hydroxyl groups.

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- (C14H14O6) is an organic compound with significant potential in various biological applications. It features a naphthalene backbone, characterized by a carboxylic acid group at the second position and hydroxyl and methoxy substituents at the fourth and fifth positions, respectively. This structural arrangement allows for diverse chemical interactions, particularly due to the presence of functional groups that can engage in hydrogen bonding and electrophilic reactions.

Biological Activities

The biological activity of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- has been the subject of extensive research. Key areas of interest include:

- Anticancer Activity : Studies indicate that this compound exhibits promising anticancer properties, particularly against human colon carcinoma cell lines. Research has shown that derivatives of naphthalene compounds can intercalate with DNA, leading to antiproliferative effects .

- Enzyme Interaction : The compound's hydroxyl and methoxy groups enhance its ability to form hydrogen bonds, which is crucial for its interaction with various enzymes and receptors. This interaction can influence metabolic pathways and potentially lead to therapeutic effects.

- Oxidative Stress Modulation : Some studies have suggested that naphthalene derivatives can modulate oxidative stress responses in cells, which is a critical factor in cancer therapy .

The mechanism of action for 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : By intercalating with DNA, it can induce oxidative damage through ROS, leading to apoptosis in cancer cells.

- Binding Affinity : Its ability to bind with various biological targets enhances its pharmacological properties, making it a candidate for further drug development .

Case Studies

- Colon Cancer Cell Lines :

-

Oxidation Reactions :

- Research involving CYP199A4 enzyme showed that the oxidation of related compounds resulted in specific product formations indicative of their metabolic pathways. The coupling efficiency observed was significantly higher for certain derivatives compared to others, suggesting variations in biological activity based on structural modifications .

Comparative Analysis

To better understand the unique properties of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Naphthoic Acid | 93-09-4 | Basic structure with no methoxy substitutions |

| 4-Hydroxy-5-methoxy-2-naphthoic Acid | 200955 | Contains hydroxyl group instead of two methoxy groups |

| 2-Naphthalenecarboxylic Acid | 200955 | Different substitution pattern affecting reactivity |

The unique combination of functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- enhances its solubility and reactivity compared to other similar compounds, which significantly influences its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves electrophilic substitution or oxidation of precursor naphthalene derivatives. For example, methoxylation at position 5 can be achieved via nucleophilic aromatic substitution using methoxide ions under controlled pH (pH 8–10) and temperature (60–80°C). Hydroxylation at position 4 may require catalytic hydroxylation with Fe(II)/H₂O₂ systems. Carboxylic acid groups are introduced via Friedel-Crafts acylation followed by oxidation .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Methoxylation | NaOCH₃, DMF, 70°C | Excess NaOCH₃ (1.5 eq.) |

| Hydroxylation | FeCl₂, H₂O₂, 50°C | pH 6.5–7.0 |

| Carboxylation | AlCl₃, CO gas | 12–24 hr reaction time |

Q. How can researchers confirm the structural identity of this compound using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For accurate results:

- Grow crystals via slow evaporation in ethanol/water (3:1 ratio).

- Resolve disorder in aromatic rings using restraints (DFIX commands in SHELXL) .

- Data Interpretation : Compare bond lengths (e.g., C-O bonds: ~1.36 Å for methoxy, ~1.40 Å for hydroxy) and angles with known naphthalene derivatives .

Q. What purification techniques are effective for isolating 4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid from reaction mixtures?

- Methodology :

- Liquid-Liquid Extraction : Use ethyl acetate (for acidic fractions) at pH 3–4.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2).

- Recrystallization : Ethanol/water mixture (80:20) yields >95% purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) during characterization be resolved?

- Methodology :

- NMR Discrepancies : Assign peaks using 2D NMR (HSQC, HMBC) to distinguish between methoxy (δ 3.8–4.0 ppm) and hydroxy protons (broad δ 5.5–6.0 ppm).

- IR Interpretation : Carboxylic acid C=O (1700–1720 cm⁻¹) vs. ester C=O (1730–1750 cm⁻¹) .

- Case Study : If IR shows unexpected C=O stretching, check for esterification artifacts during synthesis.

Q. What computational methods predict the reactivity of 4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid in electrophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The HOMO localizes on the hydroxy/methoxy-substituted ring, favoring electrophilic attack at position 6 or 8 .

- Reactivity Trends :

| Position | Fukui Index (f⁻) | Predicted Reactivity |

|---|---|---|

| 6 | 0.12 | Moderate |

| 8 | 0.09 | Low |

Q. What strategies are recommended for assessing the in vitro toxicity of this compound in cellular models?

- Methodology : Follow ATSDR guidelines for naphthalene derivatives :

- Cell Viability Assays : MTT or resazurin assays (IC₅₀ determination).

- Oxidative Stress Markers : Measure glutathione depletion and ROS levels (e.g., DCFH-DA probe).

- Dose Range : 10–100 µM for 24–48 hr exposure (avoid solvent toxicity; DMSO <0.1%).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodology :

- Purity Check : Use HPLC (C18 column, 0.1% H₃PO₄ in H₂O/MeCN gradient) to detect impurities.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) at 5°C/min heating rate. Literature values range 210–215°C; deviations >5°C suggest polymorphs or solvates .

Application-Oriented Questions

Q. How can this compound be utilized as a building block for synthesizing azo dyes or metal-organic frameworks (MOFs)?

- Methodology :

- Azo Dyes : Diazotize the amine derivative (if present) and couple with phenolic substrates. Monitor pH (8–9) to stabilize the azo bond .

- MOF Synthesis : Coordinate carboxylate groups with Zn²⁺ or Cu²⁺ nodes. Solvothermal synthesis (DMF, 120°C) yields porous structures .

Safety and Handling

Q. What are the critical safety protocols for handling 4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.